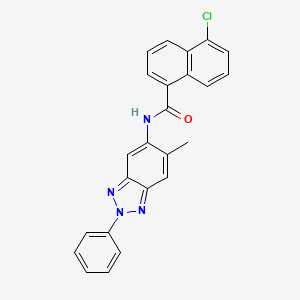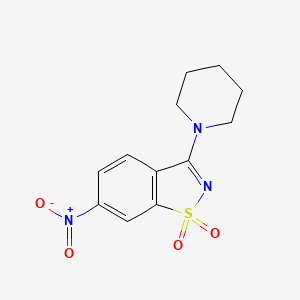![molecular formula C27H20N4O6 B11565202 4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)](/img/structure/B11565202.png)
4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with an imine and a nitrophenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) typically involves the condensation of 4-nitroaniline with 2-hydroxybenzaldehyde derivatives under acidic conditions. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid, followed by refluxing for several hours . The resulting product is then purified through recrystallization from suitable solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Substitution: The imine groups can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) exerts its effects is largely dependent on its ability to interact with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The imine groups can also participate in covalent bonding with nucleophilic sites on biomolecules, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol
- (E)-4,6-diiodo-2-(((4-methoxy-2-nitrophenyl)imino)methyl)-3-methylphenol
- 2-{(E)-[(4,5-dimethoxy-2-nitrophenyl)imino]methyl}phenol
Uniqueness
4,4’-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol) is unique due to its dual phenolic and imine functionalities, which allow it to participate in a wide range of chemical reactions. Its structure also provides multiple sites for potential interactions with biological molecules, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C27H20N4O6 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
4-[[4-hydroxy-3-[(4-nitrophenyl)iminomethyl]phenyl]methyl]-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20N4O6/c32-26-11-1-18(14-20(26)16-28-22-3-7-24(8-4-22)30(34)35)13-19-2-12-27(33)21(15-19)17-29-23-5-9-25(10-6-23)31(36)37/h1-12,14-17,32-33H,13H2 |
Clave InChI |
OHEHLJAPUYDUCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11565133.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11565138.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11565143.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11565146.png)
![sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11565154.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11565161.png)
![2-Methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11565168.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565169.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11565175.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B11565176.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565181.png)
